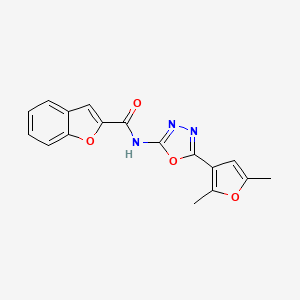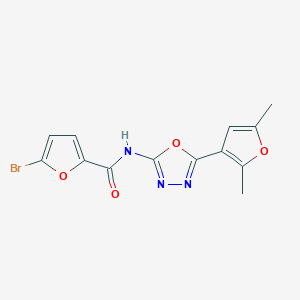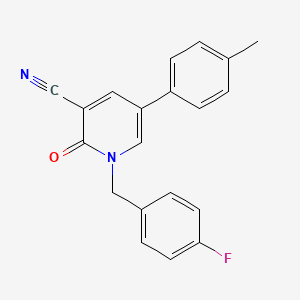![molecular formula C10H12N4O2 B2757291 4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034555-31-0](/img/structure/B2757291.png)
4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” is a pyrido[2,3-d]pyrimidin-7(8H)-one derivative . Pyrido[2,3-d]pyrimidin-7(8H)-ones are important due to their potential applicability as tyrosine kinase inhibitors .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives involves the use of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7(8H)-one derivatives .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives includes a pyrido[2,3-d]pyrimidine ring system . The diversity at the C4 position has mostly been limited to a few substituents .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidin-7(8H)-one derivatives are complex and involve multiple steps . For example, during the study on tyrosine kinase inhibitors, the bromination of 7 was studied in order to obtain a dibromo substituted pyrido[2,3-d]pyrimidin-7(8H)-one .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives can vary depending on the specific substituents present in the molecule .科学的研究の応用
Synthesis and Structural Analysis
Pyrimidine derivatives, including those similar to "4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one," have been synthesized and structurally analyzed to understand their crystalline forms and molecular interactions. Studies have revealed the importance of hydrogen bonding and molecular recognition processes in the crystallization and structural determination of these compounds. For example, the synthesis and structural analysis of various pyrimidine and pyridopyrimidine derivatives have been reported, highlighting the role of hydrogen bonding in their molecular structure and potential biological interactions (A. Rajam et al., 2017).
Biological Activities
Several studies have focused on evaluating the biological activities of pyrimidine derivatives, including anticancer, antimicrobial, and enzyme inhibition properties. For instance, a green and efficient synthesis method for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives was developed, and their anticancer activities were tested, showing potent antitumor activity among some of the synthesized compounds (A. Elgohary & E. E. El-Arab, 2013). Another study synthesized pyrazolopyrimidine derivatives, evaluating their anti-inflammatory, analgesic, and antipyretic activities, which revealed significant biological activities for some compounds (A. Rahmouni et al., 2016).
作用機序
Target of Action
The compound “4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” is a JAK1 selective inhibitor . JAK1 (Janus kinase 1) is a type of protein that plays a crucial role in the signaling pathways of various cytokines and growth factors essential for hematopoiesis and immune cell function .
Mode of Action
The compound interacts with JAK1, inhibiting its activity . This inhibition disrupts the signaling pathways that JAK1 is involved in, leading to changes in the function of cells that rely on these pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into the gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .
Pharmacokinetics
It is noted that in vitro adme and pharmacokinetic tests were performed to optimize the compound as a lead compound .
Result of Action
The inhibition of JAK1 by this compound can lead to a decrease in the activity of immune cells, which can be beneficial in conditions where the immune response is overactive, such as in autoimmune diseases .
Safety and Hazards
While specific safety and hazard data for “4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” is not available, general safety measures for handling similar compounds include working in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .
将来の方向性
特性
IUPAC Name |
4-(2-hydroxyethylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-14-8(16)3-2-7-9(11-4-5-15)12-6-13-10(7)14/h2-3,6,15H,4-5H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDKCXRJVCCUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C(N=CN=C21)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4,5-dihydrothiazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2757209.png)

![2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxypropyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2757211.png)

![methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2757213.png)

![3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone](/img/structure/B2757217.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2757220.png)
![(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2757221.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2757224.png)
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2757228.png)

